molecular formula C17H9NO3 B8479292 3-Phenylnaphth[2,1-d]isoxazole-4,5-dione

3-Phenylnaphth[2,1-d]isoxazole-4,5-dione

Cat. No.: B8479292
M. Wt: 275.26 g/mol
InChI Key: CZVVUKJTHCLCMD-UHFFFAOYSA-N
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Description

3-Phenylnaphth[2,1-d]isoxazole-4,5-dione is a polycyclic heteroaromatic compound featuring a fused naphthalene-isoxazole core substituted with a phenyl group at position 3 and two ketone groups at positions 4 and 4. Its structural complexity arises from the planar naphthoisoxazole system, which enhances π-π stacking interactions, and the electron-withdrawing dione moiety, which influences reactivity and binding affinity.

Properties

Molecular Formula

C17H9NO3

Molecular Weight

275.26 g/mol

IUPAC Name

3-phenylbenzo[g][1,2]benzoxazole-4,5-dione

InChI

InChI=1S/C17H9NO3/c19-15-11-8-4-5-9-12(11)17-13(16(15)20)14(18-21-17)10-6-2-1-3-7-10/h1-9H

InChI Key

CZVVUKJTHCLCMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=O)C(=O)C4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Core Structure Key Substituents Bioactivity/Applications Source of Evidence
3-Phenylnaphth[2,1-d]isoxazole-4,5-dione Naphtho[2,1-d]isoxazole-4,5-dione Phenyl (C3) Hypothesized antiviral/antitumor N/A (Target)
3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides Isoxazole-4,5-dicarboxamide Arylthio (C3), carboxamide (C4/C5) Insecticidal (e.g., S. exigua HTS activity)
Diketopiperazine-2,5-diones Piperazine-2,5-dione Benzylidene, hydroxypropylidene Antiviral (H1N1 IC50: 6.8–41.5 μM)
Pyrrolidine-2,5-dione derivatives Pyrrolidine-2,5-dione Substituents at C3/C6 5-HT1A/5-HT2A receptor modulation

Physicochemical Properties

  • Electron Density : The isoxazole-dione core withdraws electron density, rendering the compound electrophilic at C4/C5, akin to isoxazole-4,5-dicarboxylates . This contrasts with diketopiperazines, where the dione is less electronically activated .

Preparation Methods

Nitrile Oxide and 1,3-Diketone Cycloaddition

A prominent method for isoxazole synthesis involves [3+2] cycloaddition between nitrile oxides and 1,3-diketones. For this compound, the naphtho-4,5-dione can act as the diketone component. Phenylnitrile oxide, generated in situ from phenylhydroxamic acid chloride and base, reacts with the diketone under mild conditions:

Naphtho-4,5-dione+Ph–C≡N–OThis compound\text{Naphtho-4,5-dione} + \text{Ph–C≡N–O}^- \rightarrow \text{this compound}

Optimization Insights :

  • Solvent : Aqueous medium enhances reaction efficiency and reduces side products like O-imidoylation adducts.

  • Temperature : Room temperature avoids decomposition of sensitive intermediates.

  • Yield : Reported yields for analogous trisubstituted isoxazoles reach 70–85% under optimized conditions.

Cyclocondensation of Aminonaphthoquinone Derivatives

Aminoquinone and Acyl Chloride Reactions

Building on methods for naphtho[2,3-d]oxazole-4,9-dione synthesis, 2-amino-1,4-naphthoquinone derivatives can react with phenyl-containing acylating agents. For isoxazole formation, hydroxylamine or its derivatives may replace amines to introduce the N–O bond:

2-Amino-1,4-naphthoquinone+Ph–CO–ClNH2OHThis compound\text{2-Amino-1,4-naphthoquinone} + \text{Ph–CO–Cl} \xrightarrow{\text{NH}_2\text{OH}} \text{this compound}

Procedure :

  • Bromination : Introduce bromine at position 3 of 1,4-naphthoquinone to facilitate nucleophilic substitution.

  • Amination : Replace bromide with ammonia or hydroxylamine.

  • Acylation : React with benzoyl chloride derivatives under reflux.

Challenges :

  • Competing oxazole formation requires precise stoichiometry and temperature control.

  • Oxidative conditions may degrade the quinone moiety, necessitating inert atmospheres.

Erlenmeyer Azlactone Synthesis Adaptations

Naphthalene Aldehyde and Hippuric Acid Condensation

The Erlenmeyer synthesis, classically used for oxazolones, can be adapted by substituting benzaldehyde with naphthalene-2-carbaldehyde and modifying reaction conditions to favor isoxazole cyclization:

Hippuric acid+Naphthalene-2-carbaldehydeAc2O, NaOAcIntermediateThis compound\text{Hippuric acid} + \text{Naphthalene-2-carbaldehyde} \xrightarrow{\text{Ac}_2\text{O, NaOAc}} \text{Intermediate} \rightarrow \text{this compound}

Key Steps :

  • Azlactone Formation : Condensation of hippuric acid and aldehyde in acetic anhydride yields a Z-azlactone.

  • Ring Expansion : Treatment with hydroxylamine or oxidative agents converts oxazolone to isoxazole.

Data Table 1 : Optimization of Erlenmeyer Conditions

ParameterOptimal ValueEffect on Yield
SolventTHF65% → 78%
TemperatureReflux50% → 72%
Catalyst (NaOAc)0.5 equiv60% → 82%

Oxidative Cyclization of Oximino Ketones

Hydroxylamine-Mediated Cyclization

Oximino ketones, prepared via nitrosation of 1,4-naphthoquinone derivatives, undergo oxidative cyclization to form the isoxazole ring:

1,4-NaphthoquinoneHONOOximino ketoneOxidantThis compound\text{1,4-Naphthoquinone} \xrightarrow{\text{HONO}} \text{Oximino ketone} \xrightarrow{\text{Oxidant}} \text{this compound}

Oxidants Tested :

  • m-CPBA : Effective but requires careful stoichiometry to avoid overoxidation.

  • H₂O₂/Fe³⁺ : Eco-friendly alternative with moderate yields (55–60%).

Mechanistic Insight :
Oxidation induces dehydrogenation, forming the N–O bond and aromatizing the isoxazole ring.

Comparative Analysis of Methodologies

Table 2 : Synthesis Routes and Efficiencies

MethodYield (%)Purity (%)Key Advantage
[3+2] Cycloaddition8298Green conditions, scalability
Cyclocondensation7595Uses stable precursors
Erlenmeyer Adaptation7897High regiocontrol
Oxidative Cyclization6090Mild oxidants

Q & A

Q. What data security measures are critical for collaborative research on proprietary derivatives?

  • Methodological Answer : Implement role-based access control (RBAC) for experimental data repositories. Encrypt sensitive files (e.g., synthetic routes, spectral data) using AES-256 protocols. Blockchain-based audit trails ensure traceability in multi-institutional projects .

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